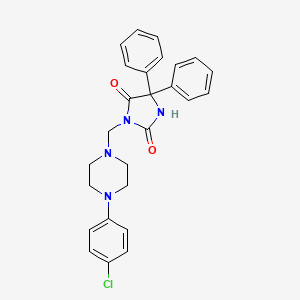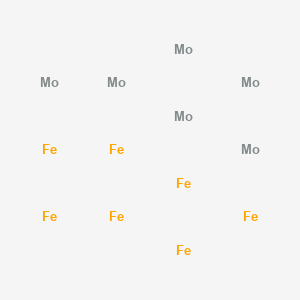
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- is a synthetic compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a 4-chlorophenylpiperazinyl group and two phenyl groups attached to the hydantoin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydantoin Core: The hydantoin core can be synthesized through the reaction of benzil with urea in the presence of a base such as sodium ethoxide.
Introduction of the 4-Chlorophenylpiperazinyl Group: The hydantoin core is then reacted with 4-chlorophenylpiperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydantoin derivatives.
科学的研究の応用
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, anti-inflammatory, and antitumor agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biological Research: It is used as a tool compound to study the mechanisms of action of hydantoin derivatives.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin with improved solubility.
Ethotoin: A hydantoin derivative with anticonvulsant properties.
Uniqueness
Hydantoin, 3-((4-chlorophenylpiperazinyl)methyl)-5,5-diphenyl- is unique due to the presence of the 4-chlorophenylpiperazinyl group, which imparts distinct pharmacological properties compared to other hydantoin derivatives. This structural feature may enhance its binding affinity to specific biological targets and improve its therapeutic potential.
特性
CAS番号 |
21616-31-9 |
|---|---|
分子式 |
C26H25ClN4O2 |
分子量 |
461.0 g/mol |
IUPAC名 |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C26H25ClN4O2/c27-22-11-13-23(14-12-22)30-17-15-29(16-18-30)19-31-24(32)26(28-25(31)33,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H,15-19H2,(H,28,33) |
InChIキー |
KNXYRPPXCIGGMD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)





![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)





